2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a fluorine atom, an imidazole ring, and a benzamide group[_{{{CITATION{{{_1{Substituted Imidazole of 5-Fluoro-2-[4-(2-phenyl-1H-imidazol-5-yl ...
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole-containing compounds are known to be key components in a variety of applications, including pharmaceuticals and agrochemicals
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities
Action Environment
The reaction conditions for the synthesis of imidazole derivatives are reported to be mild enough for the inclusion of a variety of functional groups This suggests that the compound’s action could potentially be influenced by environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized under certain conditions.
Reduction: : Reduction reactions can be performed on the benzamide group.
Substitution: : The fluorine atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized imidazole derivatives, reduced benzamide derivatives, and substituted fluorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of imidazole derivatives with biological targets. It may also serve as a probe to investigate cellular processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
2-Fluoro-N-(2-((3-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)propyl)benzamide
Uniqueness
The uniqueness of 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly affect its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHNQAKXSEJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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